molecular formula C21H20N4O3S B2478939 7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-51-1

7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2478939
CAS No.: 1021045-51-1
M. Wt: 408.48
InChI Key: WIILUJONCZAVFP-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and a thiazolopyridazine core

Preparation Methods

The synthesis of 7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazolopyridazine core, followed by the introduction of the furan and morpholine rings. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups.

Scientific Research Applications

7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: It may have potential as a bioactive compound, with studies exploring its effects on biological systems.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly if it exhibits activity against specific targets or pathways.

    Industry: It could be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar compounds to 7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one include other thiazolopyridazine derivatives, furan-containing compounds, and morpholine-based molecules. What sets this compound apart is its unique combination of these functional groups, which may confer distinct properties and reactivity. Similar compounds might include:

  • Thiazolopyridazine derivatives with different substituents.
  • Furan derivatives with various functional groups.
  • Morpholine-containing compounds with different core structures.

Properties

IUPAC Name

7-(furan-2-yl)-5-[(4-methylphenyl)methyl]-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14-4-6-15(7-5-14)13-25-20(26)18-19(17(23-25)16-3-2-10-28-16)29-21(22-18)24-8-11-27-12-9-24/h2-7,10H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILUJONCZAVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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